
Dimefadane hydrochloride, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimefadane hydrochloride, trans- is a chemical compound with the molecular formula C17H19N.ClH. It is known for its racemic stereochemistry and is used in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of Dimefadane hydrochloride, trans- involves several steps. One common method includes the reaction of 1H-inden-1-amine with N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to obtain high-purity Dimefadane hydrochloride, trans- .
Analyse Chemischer Reaktionen
Dimefadane hydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimefadane hydrochloride, trans- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of Dimefadane hydrochloride, trans- involves its interaction with specific molecular targets, including receptors and enzymes. It is known to affect neurotransmitter pathways, particularly those involving dopamine and serotonin. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of these neurotransmitters, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Dimefadane hydrochloride, trans- can be compared with other similar compounds, such as:
Diphenhydramine: Both compounds have antihistamine properties but differ in their specific molecular targets and effects.
Promethazine: Similar in its sedative effects but has different chemical structures and mechanisms of action.
Chlorpheniramine: Another antihistamine with a different chemical structure and pharmacological profile.
The uniqueness of Dimefadane hydrochloride, trans- lies in its specific stereochemistry and its distinct effects on neurotransmitter pathways .
Eigenschaften
CAS-Nummer |
86946-43-2 |
|---|---|
Molekularformel |
C17H20ClN |
Molekulargewicht |
273.8 g/mol |
IUPAC-Name |
(1S,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17+;/m1./s1 |
InChI-Schlüssel |
XLFKPSXGNJGVCH-PPPUBMIESA-N |
Isomerische SMILES |
CN(C)[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


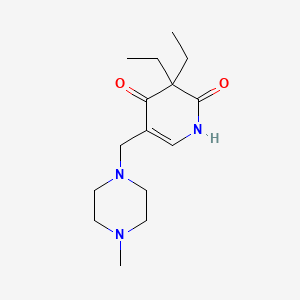
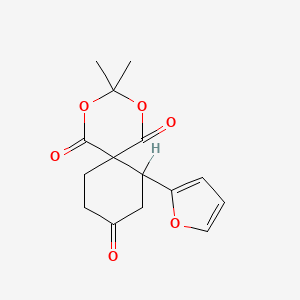

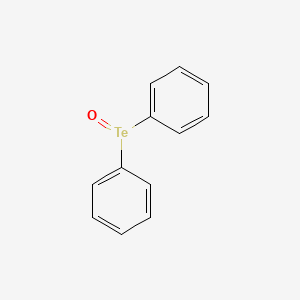
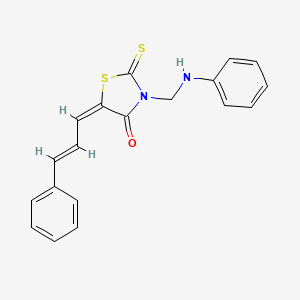
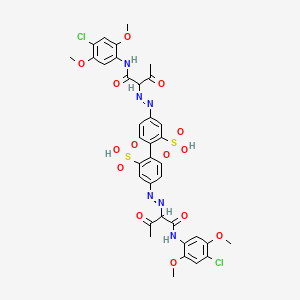
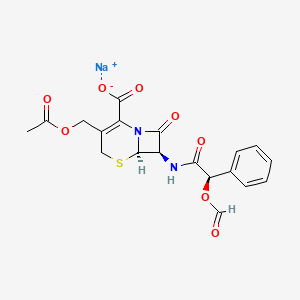

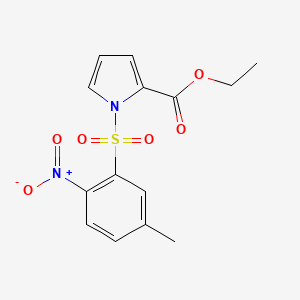
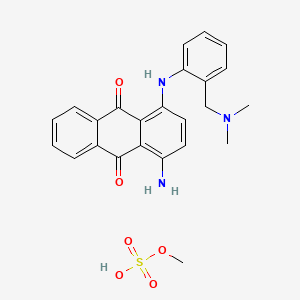
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)



